(2-Bromo-6-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJENWYHVFPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657708 | |
| Record name | (2-Bromo-6-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-33-5 | |
| Record name | 2-Bromo-6-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261723-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Bromo-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocol for (2-Bromo-6-fluorophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, starting from the commercially available precursor 2-bromo-6-fluorobenzaldehyde, and includes detailed experimental procedures, quantitative data, and workflow visualizations.
Synthesis of this compound via Reduction
The most direct and widely utilized method for the synthesis of this compound is the reduction of 2-bromo-6-fluorobenzaldehyde. This reaction is typically achieved with a mild reducing agent, such as sodium borohydride, in an alcoholic solvent.
Reaction Scheme
The overall reaction involves the conversion of the aldehyde functional group to a primary alcohol.
Workflow for the Reduction of 2-Bromo-6-fluorobenzaldehyde
Caption: Workflow diagram illustrating the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2-fluoro-6-bromobenzenemethanol.[1]
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-bromo-6-fluorobenzaldehyde (1.60 kg, 7.91 mol) in methanol (14 L) is prepared in a suitable reaction vessel and cooled to 0 °C using an ice bath.
-
Sodium borohydride (284 g, 7.93 mol) is added portion-wise to the cooled solution. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at 0 °C.
-
The reaction is quenched by the careful addition of water (500 mL).
-
The reaction mixture is then concentrated under reduced pressure to yield a yellow oil.
-
The oil is dissolved in ethyl acetate (6 L) and washed with water (3 L).
-
The aqueous layer is separated and back-extracted with ethyl acetate (1 L).
-
The organic layers are combined, washed with brine (2 L), and dried over anhydrous sodium sulfate.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to afford this compound as an orange oil.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-fluorobenzaldehyde (1.60 kg) | [1] |
| Reagent | Sodium Borohydride (284 g) | [1] |
| Solvent | Methanol (14 L) | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 15 minutes | [1] |
| Product Yield | 1614 g (100%) | [1] |
| Product Appearance | Orange oil | [1] |
| Purity | 98% | [2] |
Product Characterization
-
¹H NMR (CDCl₃): δ 7.40 (d, 1H), 7.18 (m, 1H), 7.07 (t, 1H), 4.86 (s, 2H).[1]
-
Physical Form: White to Yellow Solid.[2]
-
Melting Point: 40-60 °C.[1]
-
Boiling Point: 256.7±25.0 °C (Predicted).[1]
-
Density: 1.658±0.06 g/cm³ (Predicted).[1]
Synthesis of the Precursor: 2-Bromo-6-fluorobenzaldehyde
The starting material, 2-bromo-6-fluorobenzaldehyde, is a crucial building block in organic chemistry.[3] It is typically synthesized from 2-bromo-6-fluorotoluene via a two-step process involving radical bromination followed by Kornblum oxidation.[4][5]
Synthetic Pathway Overview
Pathway for 2-Bromo-6-fluorobenzaldehyde Synthesis
Caption: Two-step synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene.
Experimental Protocols
Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene [4][6]
-
In a suitable solvent (organic or inorganic), 2-bromo-6-fluorotoluene and hydrobromic acid are combined.
-
Under photolytic (light-induced) conditions, hydrogen peroxide is slowly added dropwise.
-
The reaction is allowed to proceed for 6 to 24 hours.
-
The reaction mixture is then washed with a saturated sodium sulfite solution, followed by water.
-
After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide.[6]
Step 2: Kornblum Oxidation of 2-Bromo-6-fluorobenzyl bromide [4][5]
-
The 2-bromo-6-fluorobenzyl bromide obtained from the previous step is dissolved in dimethyl sulfoxide (DMSO).
-
An inorganic base (e.g., sodium bicarbonate or potassium bicarbonate) is added to the solution.[4][6]
-
The mixture is heated to a temperature between 70-100 °C for 2 to 15 hours.[5]
-
Upon completion, the reaction solution is poured into ice water and extracted with an organic solvent.
-
The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the final product, 2-bromo-6-fluorobenzaldehyde, is purified by silica gel column chromatography.[5][6]
Quantitative Data from Patent Literature
| Step | Reagents & Conditions | Purity | Yield | Reference |
| Bromination | 2-bromo-6-fluorotoluene, HBr (40%), H₂O₂ (30%), CCl₄, 18h | 94.2% | 89.6% | [6] |
| Oxidation | 2-bromo-6-fluorobenzyl bromide, DMSO, NaHCO₃, 95°C, 12h | 99.7% | 70.8% | [6] |
| Bromination | 2-bromo-6-fluorotoluene, HBr (40%), H₂O₂ (30%), H₂O, 80°C, 30h | 99.2% | 86.8% | [6] |
| Oxidation | 2-bromo-6-fluorobenzyl bromide, DMSO, KHCO₃, 100°C, 15h | 99.7% | 68.7% | [6] |
Safety Information
-
This compound: Warning. Hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
2-Bromo-6-fluorobenzaldehyde: Proper storage and handling are essential to maintain its integrity. It should be stored in a cool, well-ventilated environment.[3]
This guide provides a detailed protocol for the synthesis of this compound, along with the synthesis of its direct precursor. The information is compiled from publicly available chemical data and patents, offering a solid foundation for laboratory-scale synthesis. Researchers should always consult the primary literature and adhere to all institutional safety guidelines when performing these procedures.
References
- 1. This compound CAS#: 261723-33-5 [m.chemicalbook.com]
- 2. This compound | 261723-33-5 [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]
- 5. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
(2-Bromo-6-fluorophenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Bromo-6-fluorophenyl)methanol
Abstract
This compound, a halogenated benzyl alcohol derivative, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms ortho to the hydroxymethyl group, imparts specific reactivity and properties that are of significant interest to researchers and professionals in drug development and chemical synthesis. This document provides a comprehensive overview of the known chemical properties, synthesis protocols, and safety information for this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a hydroxymethyl group.
Chemical Identifiers
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 261723-33-5[1][2] |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Bromo-6-fluorobenzyl alcohol[1][2] |
| Molecular Formula | C₇H₆BrFO[1] |
| Molecular Weight | 205.026 g/mol [1] |
| InChI Key | HHGJENWYHVFPSA-UHFFFAOYSA-N[1] |
| SMILES | OCC1=C(F)C=CC=C1Br[1] |
Physical Properties
The known physical properties are listed below. Data on properties such as melting point, boiling point, and density are not consistently reported across publicly available sources.
| Property | Value |
| Physical Form | White to Yellow Solid |
| Purity | Typically ≥98%[1] |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
This compound is an important pharmaceutical intermediate.[2] It is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde.
General Synthesis Protocol: Reduction of 2-Bromo-6-fluorobenzaldehyde
A common and effective method for the preparation of this compound involves the reduction of 2-bromo-6-fluorobenzaldehyde using a mild reducing agent such as sodium borohydride.[2]
Materials:
-
2-bromo-6-fluorobenzaldehyde (1.60 kg, 7.91 mol)[2]
-
Sodium borohydride (284 g, 7.93 mol)[2]
-
Methanol (14 L)[2]
-
Water (500 mL for quenching, 3 L for washing)[2]
-
Ethyl acetate (6 L for dissolution, 1 L for back-extraction)[2]
Procedure:
-
A solution of 2-bromo-6-fluorobenzaldehyde in methanol is prepared in a suitable reaction vessel and cooled to 0 °C.[2]
-
Sodium borohydride is added to the solution in batches. The rate of addition is carefully controlled to manage the exothermic reaction and gas evolution.[2]
-
The reaction is allowed to proceed for 15 minutes after the final addition of sodium borohydride.[2]
-
The reaction is quenched by the careful addition of water.[2]
-
The reaction mixture is concentrated under reduced pressure to yield a yellow oil.[2]
-
The resulting oil is dissolved in ethyl acetate and washed with water.[2]
-
The aqueous layer is separated and back-extracted with ethyl acetate to maximize product recovery.[2]
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to yield the final product, this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reactivity and Applications
As a functionalized benzyl alcohol, this compound is a versatile building block in organic synthesis. The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide. The bromine and fluorine substituents on the aromatic ring influence the electronic properties of the molecule and provide sites for further functionalization, for instance, through cross-coupling reactions. Its role as a pharmaceutical intermediate suggests its use in the construction of more complex molecules with potential biological activity.[2]
Safety and Handling
This compound is associated with several hazard classifications. Proper safety precautions must be observed during its handling and use.
GHS Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. |
| Causes skin irritation | H315 | Can cause irritation upon contact with skin. |
| Causes serious eye irritation | H319 | Can cause serious irritation to the eyes. |
| May cause respiratory irritation | H335 | Inhalation may lead to respiratory tract irritation. |
Precautionary Measures and PPE
The following precautionary statements and personal protective equipment (PPE) recommendations are advised:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[3][4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5]
-
Hand Protection: Handle with appropriate chemical-resistant gloves.[4][5] Inspect gloves prior to use.[5]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate.[4]
-
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][5]
Caption: A diagram outlining the essential safety and handling protocols for this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its handling requires adherence to standard safety protocols for hazardous materials. The information presented in this guide provides a technical foundation for researchers, scientists, and drug development professionals working with this compound, facilitating its safe and effective use in further research and development endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2-Bromo-6-fluorophenyl)methanol (CAS: 261723-33-5)
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
This compound is a halogenated aromatic alcohol.[1] Its physical and chemical properties are critical for its use in synthetic chemistry. The compound typically appears as a white to yellow solid and should be stored in a dry, sealed container at room temperature.[2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 261723-33-5 | [1][2][5] |
| Molecular Formula | C₇H₆BrFO | [1][3][6] |
| Molecular Weight | 205.03 g/mol | [1][2][3] |
| Physical Form | White to Yellow Solid | [2][4] |
| Melting Point | 40-60 °C | [4] |
| Boiling Point | 256.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.47 ± 0.10 (Predicted) | [4] |
| Purity | ≥98% | [1][2][6] |
| Storage Temperature | Room Temperature | [2][4] |
| InChI Key | HHGJENWYHVFPSA-UHFFFAOYSA-N | [1][2] |
| SMILES | OCC1=C(F)C=CC=C1Br | [1][4] |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.40 ppm | d | 1H | Ar-H | [4][5] |
| 7.18 ppm | m | 1H | Ar-H | [4][5] |
| 7.07 ppm | t | 1H | Ar-H | [4][5] |
| 4.86 ppm | s | 2H | -CH₂OH | [4][5] |
| Solvent: CDCl₃ |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the reduction of its corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde.[4][5] This reaction utilizes sodium borohydride as the reducing agent in a methanol solvent.
Experimental Protocol: Synthesis via Reduction
This protocol details the general procedure for the synthesis of this compound from 2-bromo-6-fluorobenzaldehyde.[4][5]
Materials:
-
2-bromo-6-fluorobenzaldehyde (1.60 kg, 7.91 mol)
-
Sodium borohydride (284 g, 7.93 mol)
-
Methanol (14 L)
-
Water (3.5 L)
-
Ethyl acetate (7 L)
-
Brine (2 L)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of 2-bromo-6-fluorobenzaldehyde (1.60 kg) in methanol (14 L) is prepared in a suitable reaction vessel and cooled to 0 °C using an ice bath.
-
Reduction: Sodium borohydride (284 g) is added portion-wise to the stirred solution. The rate of addition is controlled to manage the exothermic reaction and gas evolution.
-
Reaction Monitoring: The reaction is allowed to proceed for 15 minutes at 0 °C after the final addition of sodium borohydride.
-
Quenching: The reaction is carefully quenched by the addition of water (500 mL).
-
Solvent Removal: The reaction mixture is concentrated under reduced pressure to yield a yellow oil.
-
Extraction: The resulting oil is dissolved in ethyl acetate (6 L) and washed with water (3 L). The aqueous layer is then back-extracted with an additional portion of ethyl acetate (1 L).
-
Washing and Drying: The combined organic phases are washed with brine (2 L), dried over anhydrous sodium sulfate, and then filtered.
-
Final Concentration: The solvent is removed by rotary evaporation to yield this compound as an orange oil (1614 g, 100% yield).[4][5]
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules.[3] Its utility stems from the presence of three key functional groups: the bromo, fluoro, and hydroxymethyl moieties. Each of these can be selectively targeted for further chemical transformations.
As a fluorinated aromatic compound, it is of particular interest in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity to target proteins. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of carbon-carbon and carbon-heteroatom bonds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.
Caption: Role as a versatile building block in medicinal chemistry.
While specific biological activities for this compound itself have not been reported, its structural motifs are present in various biologically active compounds. Its role as a pharmaceutical intermediate suggests it is a precursor in the synthesis of active pharmaceutical ingredients (APIs).[5] For instance, related bromophenol compounds have been investigated for their antioxidant and anticancer activities.[7] The strategic incorporation of this intermediate allows for the systematic exploration of chemical space around a pharmacophore, a crucial step in lead optimization during drug development.
References
- 1. This compound | CAS 261723-33-5 [matrix-fine-chemicals.com]
- 2. This compound | 261723-33-5 [sigmaaldrich.com]
- 3. 261723-33-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 261723-33-5 [m.chemicalbook.com]
- 5. This compound | 261723-33-5 [chemicalbook.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
(2-Bromo-6-fluorophenyl)methanol molecular weight and formula
An In-depth Technical Guide to (2-Bromo-6-fluorophenyl)methanol
This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a halogenated benzyl alcohol derivative. Its key molecular identifiers and properties are summarized below.
| Property | Value |
| Chemical Formula | C₇H₆BrFO[1] |
| Molecular Weight | 205.03 g/mol |
| CAS Number | 261723-33-5[1][2] |
| Preferred IUPAC Name | This compound[1] |
| Synonym | 2-Bromo-6-fluorobenzyl alcohol[1][2] |
| Physical Form | White to Yellow Solid |
| Purity | Typically ≥96-98%[2] |
| InChI Key | HHGJENWYHVFPSA-UHFFFAOYSA-N[1] |
Logical Workflow for Compound Analysis
The following diagram outlines a standard workflow for the characterization and application of a chemical intermediate like this compound in a research and development context.
Caption: Logical workflow for the research and development process of a chemical intermediate.
Experimental Protocols
Detailed experimental protocols for this compound are highly dependent on its specific application. For instance, a common synthetic route to produce this compound involves the reduction of the corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde, using a reducing agent like sodium borohydride in a solvent such as methanol[3].
General Protocol for Reduction:
-
Dissolve 2-bromo-6-fluorobenzaldehyde in methanol and cool the solution to 0°C.
-
Add sodium borohydride portion-wise, controlling the temperature and gas evolution.
-
After the reaction is complete (typically monitored by TLC), quench the reaction with water.
-
Concentrate the mixture to remove the methanol.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocols for its use as a reactant in further syntheses, such as in the creation of protein degrader building blocks, would be specific to the target molecule's synthetic pathway[2]. All handling should be performed in accordance with the material safety data sheet (MSDS).
References
In-Depth Technical Guide on the NMR Spectrum Analysis of (2-Bromo-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (2-bromo-6-fluorophenyl)methanol. This document is intended for an audience with a professional background in chemistry, pharmacology, and related sciences, offering a comprehensive overview of the available spectral data, experimental methodologies, and structural correlations.
Introduction
Data Presentation
The following table summarizes the quantitative ¹H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |
| 7.40 | d | 1H | Ar-H |
| 7.18 | m | 1H | Ar-H |
| 7.07 | t | 1H | Ar-H |
| 4.86 | s | 2H | -CH₂OH |
d = doublet, m = multiplet, t = triplet, s = singlet
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. Below is a detailed, generalized methodology for obtaining the NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-25 mg of this compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 50-100 mg is typically required.
-
Solvent: Use a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used for the instrument's deuterium lock.
-
Procedure:
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. If necessary, the sample can be gently warmed or vortexed.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for data acquisition.
-
Locking and Shimming:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
-
Mandatory Visualization
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for an NMR experiment.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for an NMR spectroscopy experiment.
Conclusion
The ¹H NMR spectrum of this compound provides distinct signals that are consistent with its proposed chemical structure. The aromatic protons exhibit characteristic multiplets in the downfield region, while the benzylic methylene protons appear as a singlet further upfield. This data is invaluable for the structural verification and purity assessment of this compound in research and development settings. While a comprehensive analysis would include ¹³C NMR data, this information was not found to be available in the public domain at the time of this report. Researchers are advised to acquire ¹³C NMR data experimentally for a complete structural elucidation. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR spectra for this and similar small molecules.
Technical Guide: Safety and Handling of (2-Bromo-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (2-Bromo-6-fluorophenyl)methanol (CAS No. 261723-33-5). The information herein is intended to support laboratory safety protocols and risk assessment in research and development settings.
Chemical Identification and Properties
This compound is a halogenated aromatic alcohol used as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Bromo-6-fluorobenzyl alcohol |
| CAS Number | 261723-33-5[1][2] |
| Molecular Formula | C₇H₆BrFO[2][3][4] |
| Molecular Weight | 205.02 g/mol [2][3][5] |
| Physical Form | White to yellow solid[1] |
| InChI Key | HHGJENWYHVFPSA-UHFFFAOYSA-N[1] |
| Physical & Chemical Properties | Value |
| Melting Point | 40-60 °C[6] |
| Boiling Point | 256.7 ± 25.0 °C (Predicted)[6] |
| Density | 1.658 ± 0.06 g/cm³ (Predicted)[6] |
| pKa | 13.47 ± 0.10 (Predicted)[6] |
| Storage Temperature | Room Temperature, sealed in a dry environment[1][5][6] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.
| GHS Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][7] |
| Skin Irritation | H315 | Causes skin irritation[1][7] |
| Eye Irritation | H319 | Causes serious eye irritation[1][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][7] |
GHS Pictogram:
Toxicological Information
To date, specific quantitative toxicological data, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, have not been thoroughly investigated or are not publicly available for this compound. The hazard classification is based on data from similar chemical structures and predictive toxicology. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system, and moderate acute toxicity if ingested.
Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Keep away from open flames, hot surfaces, and sources of ignition.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store at room temperature.
-
Incompatible materials include strong oxidizing agents, bases, alcohols, amines, and metals.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required. |
| Respiratory Protection | For operations generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are essential in case of accidental exposure.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen fluoride gas.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Experimental Protocols
While detailed toxicological experimental protocols are not publicly available, a general synthesis procedure has been described in patent literature. This provides insight into the chemical's reactivity and handling on a laboratory scale.
General Procedure for the Synthesis of this compound from 2-Bromo-6-fluorobenzaldehyde:
-
A solution of 2-bromo-6-fluorobenzaldehyde (e.g., 1.60 kg, 7.91 mol) is prepared in methanol (14 L) and cooled to 0 °C.
-
Sodium borohydride (e.g., 284 g, 7.93 mol) is added portion-wise to the solution, controlling the rate of addition to manage the exothermic reaction and gas evolution.
-
After the reaction is complete (approx. 15 minutes), it is quenched with water (500 mL).
-
The reaction mixture is concentrated to yield a crude oil.
-
The oil is dissolved in ethyl acetate (6 L) and washed with water (3 L).
-
The aqueous layer is back-extracted with ethyl acetate (1 L).
-
The combined organic phases are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[2][6]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste material must be disposed of by a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the full Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this product before handling.
References
- 1. This compound | 261723-33-5 [sigmaaldrich.com]
- 2. This compound | 261723-33-5 [chemicalbook.com]
- 3. 261723-33-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. GHS label - ChemicalBook [chemicalbook.com]
- 6. This compound CAS#: 261723-33-5 [m.chemicalbook.com]
- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
Structural Elucidation of (2-Bromo-6-fluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the presence of bromine and fluorine atoms on the phenyl ring, impart unique electronic properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the structural elucidation of (2--Bromo-6-fluorophenyl)methanol, detailing its synthesis, purification, and spectroscopic characterization. While a complete set of experimental spectroscopic data is not publicly available, this guide presents the known data and provides predicted values for the missing information, alongside a general workflow for the structural determination of novel small molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 261723-33-5 |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 40-60 °C |
| Boiling Point (Predicted) | 256.7 ± 25.0 °C |
| Density (Predicted) | 1.658 ± 0.06 g/cm³ |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde.
Experimental Protocol: Synthesis
Reaction: Reduction of 2-Bromo-6-fluorobenzaldehyde
Reagents and Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
The crude product can be purified by column chromatography to obtain the pure alcohol.
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
TLC plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Structural Elucidation Workflow
The definitive identification of a chemical compound relies on a systematic workflow that integrates various analytical techniques. The following diagram illustrates a general process for the structural elucidation of a small molecule like this compound.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of a small organic molecule.
Spectroscopic Data and Analysis
Spectroscopic analysis is paramount for the unambiguous determination of a molecule's structure. Below is a summary of the available and predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H |
| ~7.18 | m | 1H | Ar-H |
| ~7.07 | t | 1H | Ar-H |
| ~4.86 | s | 2H | -CH₂OH |
| ~2.0-3.0 (broad) | s | 1H | -OH |
Note: The ¹H NMR data is based on reported values. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160-163 (d, J ≈ 245 Hz) | C-F |
| ~135-138 | C-Br |
| ~130-132 | Ar-C |
| ~128-130 | Ar-CH |
| ~125-127 | Ar-CH |
| ~115-117 (d, J ≈ 20 Hz) | Ar-CH |
| ~60-65 | -CH₂OH |
Disclaimer: These are predicted values and may differ from experimental results. The coupling constant (J) for the carbon attached to fluorine is an estimate.
Infrared (IR) Spectroscopy (Predicted)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3600 | Broad | O-H stretch (alcohol) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1570-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1450-1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1200-1250 | Strong | C-F stretch |
| ~1000-1050 | Strong | C-O stretch (primary alcohol) |
| ~550-650 | Medium | C-Br stretch |
Disclaimer: These are characteristic absorption ranges and the exact peak positions may vary.
Mass Spectrometry (Predicted)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 204/206 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 187/189 | [M-OH]⁺ |
| 125 | [M-Br-H₂O]⁺ |
| 95 | [C₆H₄F]⁺ |
Disclaimer: The fragmentation pattern is a prediction and the relative intensities of the peaks would be determined experimentally.
Conclusion
This technical guide has outlined the key aspects of the structural elucidation of this compound. While a complete experimental dataset is not publicly available, the provided information on its synthesis, purification, and known spectroscopic data, supplemented with predicted values, offers a solid foundation for researchers. The included general workflow for structural elucidation serves as a valuable roadmap for the characterization of this and other novel small molecules. Further experimental investigation is required to confirm the predicted spectroscopic data and to fully explore the chemical reactivity and potential applications of this compound in drug discovery and materials science.
An In-depth Technical Guide to the Physical and Chemical Properties of (2-Bromo-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical form, appearance, and key chemical properties of (2-bromo-6-fluorophenyl)methanol, a valuable building block in organic synthesis and drug discovery.
Physical and Chemical Properties
This compound is a halogenated aromatic alcohol. Its physical and chemical characteristics are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261723-33-5 | [1][2][3] |
| Molecular Formula | C₇H₆BrFO | [3] |
| Molecular Weight | 205.02 g/mol | [3] |
| Physical Form | Solid | [1][4] |
| Appearance | White to yellow solid | [1][4] |
| Melting Point | 40-60 °C | [4] |
| Boiling Point | 256.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.47 ± 0.10 (Predicted) | [4] |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2-bromo-6-fluorobenzaldehyde.
Experimental Procedure:
-
A solution of 2-bromo-6-fluorobenzaldehyde (1.60 kg, 7.91 mol) in methanol (14 L) is cooled to 0 °C.[2][4]
-
Sodium borohydride (284 g, 7.93 mol) is added portion-wise, controlling the rate of addition to manage the exothermic reaction and gas evolution.[2][4]
-
After the addition is complete, the reaction is allowed to proceed for 15 minutes.[4]
-
The reaction is then quenched with water (500 mL).[4]
-
The reaction mixture is concentrated to yield a yellow oil.[2][4]
-
The oil is dissolved in ethyl acetate (6 L) and washed with water (3 L).[2][4]
-
The aqueous layer is back-extracted with ethyl acetate (1 L).[4]
-
The combined organic phases are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product as an orange oil (1614 g, 100% yield).[4]
2.2. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural confirmation of this compound.
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)[4]
-
Chemical Shifts (δ) in ppm:
-
7.40 (d, 1H)
-
7.18 (m, 1H)
-
7.07 (t, 1H)
-
4.86 (s, 2H)
-
Visualization of Synthesis Workflow
The synthesis of this compound can be represented as a straightforward workflow.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide on the Solubility of (2-Bromo-6-fluorophenyl)methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining the solubility of (2-Bromo-6-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for the accurate determination of this critical parameter in a range of common organic solvents. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide presents standardized methodologies, including the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, to enable researchers to generate reliable and reproducible solubility data.
Introduction
This compound (CAS No. 261723-33-5) is a substituted benzyl alcohol derivative frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its physicochemical properties, particularly its solubility in various organic solvents, are fundamental to its application in drug discovery and development. Solubility data informs solvent selection for chemical reactions, crystallization, and formulation, directly impacting process efficiency, yield, and the physicochemical properties of the final product.
This guide outlines the established methodologies for quantitatively determining the solubility of this compound in a selection of common organic solvents. While specific solubility values are not currently available in the literature, the protocols detailed herein provide a robust approach for their experimental determination.
Predicted Solubility Profile
Based on the structure of this compound, a qualitative prediction of its solubility can be made. The presence of a polar hydroxyl (-OH) group suggests potential solubility in polar solvents like alcohols (ethanol, methanol) and acetone through hydrogen bonding. The brominated and fluorinated phenyl ring imparts a degree of lipophilicity, which would suggest solubility in less polar solvents such as dichloromethane and ethyl acetate. Solubility is expected to be lower in non-polar solvents like toluene and hexane. However, empirical determination is essential for quantitative assessment.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
Experimental Protocols
The following section details the recommended experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the "gold standard" for solubility measurements.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade): Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Detailed Shake-Flask Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials for each solvent to be tested. The excess of solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Accurately add a known volume of the respective organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[3] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured concentration no longer changes over time.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand in a temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material should be chosen for its compatibility with the organic solvent.
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[4]
-
Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample.[4] Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Alternative and High-Throughput Methods
For earlier stages of drug discovery where a rapid assessment of solubility is needed, high-throughput methods can be employed.
-
Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[5] It is a fast and scalable method for determining kinetic solubility, where the compound is first dissolved in a solvent like DMSO and then diluted into an aqueous or organic medium to induce precipitation.[6]
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed shake-flask protocol coupled with HPLC analysis offers a reliable and accurate method for obtaining thermodynamic solubility. By following these standardized procedures, researchers and drug development professionals can generate the essential data needed to advance their research and development activities.
References
- 1. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pharmaguru.co [pharmaguru.co]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for (2-Bromo-6-fluorophenyl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-6-fluorophenyl)methanol is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.[1][2][3] Its utility is especially pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between organohalides and organoboron compounds.[4][5][6] The presence of both a bromo and a fluoro substituent on the phenyl ring, along with a hydroxymethyl group, offers multiple points for diversification and imparts specific electronic and steric properties that can influence reaction outcomes.
The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing biaryls and is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[4][6][7] This makes it a cornerstone in modern medicinal chemistry and drug discovery.[4][8]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl bromides with arylboronic acids. While specific results for this compound are not detailed in the provided search results, these examples with similar substrates provide a strong indication of expected performance and serve as a basis for reaction optimization.
| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 81 | [9] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic Acid | Not specified | Not specified | Not specified | Not specified | 92 | [9] |
| Representative Aryl Bromide | 4-Chlorophenylboronic Acid | Not specified | Not specified | Not specified | Not specified | 80 | [9] |
| Representative Aryl Bromide | 3-Thienylboronic Acid | Not specified | Not specified | Not specified | Not specified | 73 | [9] |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | Not specified | High | [4] |
Experimental Protocols
This section provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the maximum yield for specific substrates.[9][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.[9][10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[9][10]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.[9][10]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[9]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4][10]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Key components of the Suzuki coupling reaction.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (2--Bromo-6-fluorophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluorophenyl)methanol is a halogenated benzyl alcohol derivative that serves as a versatile building block in medicinal chemistry. Its utility lies in its capacity to introduce a 2-bromo-6-fluorophenyl motif into target molecules. This structural unit is of particular interest in the design of kinase inhibitors, where the specific substitution pattern can influence binding affinity and selectivity. The bromine atom provides a convenient handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final compound, including metabolic stability and membrane permeability.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a class of potent Rho kinase (ROCK) inhibitors. Rho kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition has therapeutic potential in a range of diseases, including hypertension, glaucoma, and cancer.
Application: Synthesis of Rho Kinase (ROCK) Inhibitors
This compound is a critical precursor for the synthesis of 2-(2-bromo-6-fluorobenzyl)-4-aminoisoquinolin-1(2H)-one, a key intermediate in the development of novel ROCK inhibitors. The 2-bromo-6-fluorobenzyl group is introduced via N-alkylation of 4-aminoisoquinolin-1(2H)-one. The subsequent bromo-substituted isoquinolinone can then be further functionalized, for example, through Suzuki coupling reactions, to generate a library of potential ROCK inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the ROCK inhibitor intermediate starting from this compound.
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Bromination | This compound, Phosphorus tribromide | 1-bromo-2-(bromomethyl)-3-fluorobenzene | ~95 | >98 |
| 2 | N-Alkylation | 4-aminoisoquinolin-1(2H)-one, 1-bromo-2-(bromomethyl)-3-fluorobenzene | 4-amino-2-(2-bromo-6-fluorobenzyl)isoquinolin-1(2H)-one | 85-90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-2-(bromomethyl)-3-fluorobenzene
This protocol details the conversion of this compound to the corresponding benzyl bromide, which is a more reactive alkylating agent.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-bromo-2-(bromomethyl)-3-fluorobenzene as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-amino-2-(2-bromo-6-fluorobenzyl)isoquinolin-1(2H)-one
This protocol describes the N-alkylation of 4-aminoisoquinolin-1(2H)-one with the synthesized 1-bromo-2-(bromomethyl)-3-fluorobenzene.
Materials:
-
4-aminoisoquinolin-1(2H)-one
-
1-bromo-2-(bromomethyl)-3-fluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 1-bromo-2-(bromomethyl)-3-fluorobenzene (1.2 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-amino-2-(2-bromo-6-fluorobenzyl)isoquinolin-1(2H)-one.
Visualizations
Caption: Synthetic workflow for ROCK inhibitor intermediate.
Caption: Simplified Rho-ROCK signaling pathway inhibition.
(2-Bromo-6-fluorophenyl)methanol: A Versatile Building Block in Organic Synthesis
(2-Bromo-6-fluorophenyl)methanol is a valuable bifunctional building block for organic synthesis, offering researchers a versatile scaffold for the construction of complex molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern, featuring a reactive bromomethyl group and a fluorine atom on an aromatic ring, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents and other functional organic compounds.
This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 261723-33-5 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 40-60 °C | |
| Boiling Point | 256.7±25.0 °C (Predicted) | |
| Density | 1.658±0.06 g/cm³ (Predicted) |
Synthesis of this compound
This compound can be readily synthesized from 2-bromo-6-fluorobenzaldehyde via reduction.
Protocol 1: Reduction of 2-Bromo-6-fluorobenzaldehyde
Reaction Scheme:
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromo-6-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of (2-Bromo-6-fluorophenyl)methanol. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive bromine atom for cross-coupling, a fluorine atom which can modulate physicochemical properties, and a hydroxymethyl group that can be further functionalized. The steric hindrance provided by the ortho-substituents presents unique challenges and opportunities in cross-coupling reactions.
Due to a lack of specific published examples for all major palladium-catalyzed cross-coupling reactions with this compound, the following protocols and data are based on established methods for sterically hindered ortho-substituted aryl halides and serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For a sterically hindered substrate such as this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the catalytic cycle.
Illustrative Data for Suzuki-Miyaura Coupling of ortho-Substituted Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various ortho-substituted aryl bromides with arylboronic acids. This data is intended to be representative and aid in the development of a specific protocol for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-2-fluorobenzene | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 |
Detailed Experimental Protocol: Synthesis of (2-Aryl-6-fluorophenyl)methanol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (10 mL of Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-aryl-6-fluorophenyl)methanol.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The presence of a copper(I) co-catalyst is typical, although copper-free conditions have also been developed. For sterically hindered substrates, careful selection of the palladium catalyst and ligand is important to achieve good yields.
Illustrative Data for Sonogashira Coupling of ortho-Substituted Aryl Bromides
The following table presents representative data for the Sonogashira coupling of various ortho-substituted aryl bromides with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 2-Bromotoluene | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 8 | 85 |
| 3 | 1-Bromo-2-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 82 |
Detailed Experimental Protocol: Synthesis of (2-(Alkynyl)-6-fluorophenyl)methanol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF (10 mL) followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands is essential to facilitate the reductive elimination step and achieve high yields.
Illustrative Data for Buchwald-Hartwig Amination of ortho-Substituted Aryl Bromides
The following table provides representative data for the Buchwald-Hartwig amination of various ortho-substituted aryl bromides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | 1-Bromo-2-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 89 |
| 3 | 2-Bromoanisole | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 91 |
Detailed Experimental Protocol: Synthesis of (2-(Amino)-6-fluorophenyl)methanol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous and degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous and degassed toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity of the reaction is an important consideration, especially with unsymmetrical alkenes.
Illustrative Data for Heck Reaction of ortho-Substituted Aryl Bromides
The following table shows representative data for the Heck reaction of various ortho-substituted aryl bromides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 80 |
| 2 | 1-Bromo-2-fluorobenzene | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 85 |
| 3 | 2-Bromoanisole | 1-Octene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 36 | 75 |
Detailed Experimental Protocol: Synthesis of (2-(Alkenyl)-6-fluorophenyl)methanol
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
To a dry sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous and degassed DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Disclaimer: The experimental protocols and data presented in these application notes are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. It is highly recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes: Synthesis of 2-Aryl-6-fluorobenzyl Alcohols via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in academic and industrial research, particularly in the pharmaceutical sector for constructing complex molecular architectures like biaryls.[2][3] The reaction's popularity stems from its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[1][4]
The resulting fluorinated biaryl scaffolds are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[5][6] Specifically, the 2-aryl-6-fluorobenzyl alcohol motif, synthesized from (2-Bromo-6-fluorophenyl)methanol, serves as a valuable precursor for novel therapeutic agents. Biphenyl derivatives are prevalent in drugs for treating inflammation, hypertension, and cancer.[7][8] These application notes provide a generalized protocol and representative data for the synthesis of a variety of 2-aryl-6-fluorobenzyl alcohols.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids. The catalytic cycle involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation : The organic group is transferred from the boronic acid to the palladium center, a step facilitated by a base.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium complex, forming the final biaryl product and regenerating the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids. The yields provided are hypothetical and based on typical results observed for structurally similar ortho-substituted aryl bromides.[3][9][10] Optimization may be required for each specific substrate.
Table 1: Representative Conditions and Yields for the Suzuki-Miyaura Coupling Reaction
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Representative Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 90 | 88-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | DMF/H₂O (5:1) | 110 | 75-85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 70-85 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 82-92 |
*Yields are estimates based on analogous reactions reported in the literature and are not from direct experimental results for this specific substrate.
Detailed Experimental Protocols
This section provides a generalized method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere (e.g., Schlenk flask)
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate (for work-up)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-fluorobenzyl alcohol product.
-
Characterization : Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of Suzuki coupling in generating molecular diversity for drug discovery.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Applications of (2-Bromo-6-fluorophenyl)methanol Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quest for novel and effective agrochemicals is a continuous endeavor in agricultural research. (2-Bromo-6-fluorophenyl)methanol and its derivatives are emerging as a valuable scaffold in the design and synthesis of new active ingredients with potential applications as fungicides, insecticides, and herbicides. The unique substitution pattern of the phenyl ring, featuring a bromine and a fluorine atom ortho to the methanol group, offers a strategic starting point for the synthesis of a diverse range of heterocyclic compounds with desirable agrochemical properties.
The primary application of this scaffold lies in the synthesis of N-aryl pyrazole derivatives, a class of compounds well-represented in the commercial agrochemical market. The (2-bromo-6-fluorophenyl) moiety can be incorporated into the N-phenyl group of pyrazole-4-carboxamides, which are known to exhibit potent fungicidal activity. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[1][2][3][4] The presence of halogen substituents on the phenyl ring is often associated with enhanced biological activity.
Furthermore, the this compound scaffold can be utilized in the synthesis of insecticidal pyrazole derivatives. Phenylpyrazole insecticides are known to act on the insect nervous system, often by blocking GABA-gated chloride channels.[5] The specific halogenation pattern of the starting material can influence the binding affinity of the final compound to the target site, potentially leading to improved efficacy and selectivity.
While less explored, the potential for herbicidal activity also exists. Pyrazole derivatives have been investigated as inhibitors of various plant-specific enzymes, such as acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).[6] The structural features derived from this compound could be tailored to target these essential plant enzymes.
This document provides an overview of the potential applications of this compound derivatives in agrochemical research, along with representative experimental protocols for their synthesis and biological evaluation.
Data Presentation
Table 1: Fungicidal Activity of Representative Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [7][8] |
| 7bg | Rhizoctonia solani | 4.99 | Carbendazol | 1.00 | [8] |
| 7bh | Rhizoctonia solani | 5.93 | Carbendazol | 1.00 | [8] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [9] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [10] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [10] |
| 23i | Rhizoctonia solani | 3.79 | Boscalid | - | [10] |
| SCU3038 | Rhizoctonia solani | 0.016 | Fluxapyroxad | 0.033 | [11] |
Table 2: Insecticidal Activity of Representative Pyrazole Derivatives
| Compound ID | Target Insect | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) | Reference |
| 3f | Termites | 0.001 | Fipronil | 0.038 | [5] |
| 3d | Termites | 0.006 | Fipronil | 0.038 | [5] |
| 6h | Locusts | 47.68 | Fipronil | 63.09 | [5] |
| 7g | Plutella xylostella | 5.32 | Indoxacarb | 5.01 | [12] |
| 7g | Spodoptera exigua | 6.75 | Indoxacarb | - | [12] |
| 7g | Spodoptera frugiperda | 7.64 | Indoxacarb | - | [12] |
| VIb | Spodoptera frugiperda (2nd instar) | 8.81 ppm | - | - | [13] |
| VIb | Spodoptera frugiperda (4th instar) | 16.16 ppm | - | - | [13] |
| 2 | Spodoptera littoralis (2nd instar) | 0.553 mg/L | - | - | [14] |
| 2 | Spodoptera littoralis (4th instar) | 1.28 mg/L | - | - | [14] |
Experimental Protocols
Proposed Synthesis of a Pyrazole Carboxamide Fungicide from this compound
The following is a proposed multi-step synthesis to obtain a fungicidally active pyrazole carboxamide derivative starting from this compound. This pathway is based on established organic chemistry transformations.
Principle: The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-fluorobenzaldehyde.
Principle: The aldehyde is converted to a primary amine via reductive amination using ammonia and a reducing agent.
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Ammonia in methanol (7N solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Dissolve 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1M NaOH until pH > 10.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield (2-Bromo-6-fluorophenyl)methanamine.
Principle: The primary amine is used to form a pyrazole ring through condensation with a 1,3-dicarbonyl compound followed by cyclization.[15][16]
Materials:
-
(2-Bromo-6-fluorophenyl)methanamine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Acetic acid, glacial
Procedure:
-
To a solution of (2-Bromo-6-fluorophenyl)methanamine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-substituted pyrazole derivative.
Principle: The pyrazole core is functionalized with a carboxamide group, a common feature in SDHI fungicides. This is a representative procedure.[17]
Materials:
-
N-(2-Bromo-6-fluorobenzyl)pyrazole derivative from Step 3
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
A substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
The pyrazole derivative is first carboxylated at the 4-position (this often requires a specific starting pyrazole with a suitable precursor group for carboxylation, or direct formylation followed by oxidation). For this representative protocol, we assume the corresponding pyrazole-4-carboxylic acid is available.
-
Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the substituted aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole-4-carboxamide.
Mandatory Visualization
Caption: Mode of action of SDHI fungicides.
Caption: Proposed synthetic workflow.
References
- 1. ndsu.edu [ndsu.edu]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Selective Oxidation of (2-Bromo-6-fluorophenyl)methanol to 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective oxidation of (2-bromo-6-fluorophenyl)methanol to its corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presented protocol utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent that minimizes over-oxidation to the carboxylic acid, ensuring a high yield of the desired aldehyde.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the halogenated phenyl methanol derivative in this protocol, the choice of a mild and selective oxidant is critical to prevent side reactions and ensure high product purity. 2-Bromo-6-fluorobenzaldehyde is a valuable building block in medicinal chemistry, notably in the synthesis of bicyclic heterocycles like indazoles.[1] Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers efficient and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature.[2][3] Its high chemoselectivity makes it suitable for complex molecules with various functional groups.[2]
Materials and Properties
A comprehensive list of the reactant, reagent, and product, along with their key physicochemical properties, is provided in the table below.
| Compound Name | Structure | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | ![]() | C₇H₆BrFO | 205.02 | White to off-white solid | 40-60 |
| Dess-Martin Periodinane (DMP) | ![]() | C₁₃H₁₃IO₈ | 424.14 | White crystalline powder | 130-133 |
| 2-Bromo-6-fluorobenzaldehyde | ![]() | C₇H₄BrFO | 203.01 | Beige powder | 43-47[1] |
Experimental Protocol
This protocol details the oxidation of this compound using Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Ethyl acetate and hexanes for chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Oxidant: To the stirred solution of the alcohol at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. The reaction is typically complete within 1-3 hours.[3]
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude 2-Bromo-6-fluorobenzaldehyde can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Experimental Workflow
Caption: Workflow for the oxidation of this compound.
Expected Results and Characterization
The protocol is expected to yield 2-Bromo-6-fluorobenzaldehyde in high purity. The table below summarizes the expected characterization data for the starting material and the product.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~7.4-7.0 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0-3.0 (br s, 1H, OH) | ~160 (d, C-F), ~130-120 (Ar-C), ~115 (d, C-Br), ~60 (CH₂) | ~3300 (br, O-H), ~3050 (Ar C-H), ~1580, 1450 (C=C), ~1030 (C-O) |
| 2-Bromo-6-fluorobenzaldehyde | ~10.4 (s, 1H, CHO), ~7.8-7.2 (m, 3H, Ar-H) | ~188 (CHO), ~162 (d, C-F), ~136-125 (Ar-C), ~120 (d, C-Br) | ~3070 (Ar C-H), ~2860, 2760 (C-H of CHO), ~1700 (C=O), ~1580, 1450 (C=C) |
Note: The spectral data provided are approximate values based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.
Safety Precautions
-
Dess-Martin periodinane is a potentially explosive compound, especially when impure or subjected to heat or shock. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
-
The work-up procedure should be performed carefully, as quenching can be exothermic.
By following this detailed protocol, researchers can achieve a reliable and high-yielding synthesis of 2-Bromo-6-fluorobenzaldehyde, a key intermediate for further synthetic applications in drug discovery and development.
References
The Versatile Role of (2-Bromo-6-fluorophenyl)methanol in the Synthesis of Heterocyclic Scaffolds
(2-Bromo-6-fluorophenyl)methanol is a valuable bifunctional building block for the synthesis of complex heterocyclic compounds, which are pivotal in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to a hydroxymethyl group, offers multiple reaction sites for the construction of diverse and medicinally relevant scaffolds, such as fluorinated dibenzo[b,f]oxepines. These seven-membered heterocyclic systems are of significant interest due to their presence in natural products and their wide range of biological activities.
This document provides an overview of the potential synthetic applications of this compound in the construction of heterocyclic compounds, with a focus on the synthesis of dibenzo[b,f]oxepine derivatives. While specific, detailed protocols starting from this exact methanol derivative are not extensively documented in publicly available literature, this note outlines generalized and adaptable experimental procedures based on established synthetic strategies for analogous compounds.
Application in Dibenzo[b,f]oxepine Synthesis
The primary application of this compound in heterocyclic synthesis is as a precursor for the formation of the dibenzo[b,f]oxepine core. This is typically achieved through a two-step process: an initial ether formation followed by an intramolecular cyclization.
General Synthetic Strategy
The synthesis of a dibenzo[b,f]oxepine ring system from this compound can be envisioned through two key transformations:
-
Williamson Ether Synthesis or Ullmann Condensation: The hydroxyl group of this compound is reacted with a suitably substituted phenol, typically a 2-halobenzaldehyde or a related derivative, to form a diaryl ether intermediate.
-
Intramolecular Cyclization: The newly formed diaryl ether undergoes an intramolecular ring-closure reaction to form the seven-membered oxepine ring. This can be achieved through various methods, including intramolecular Mizoroki-Heck reactions or other palladium-catalyzed C-C bond-forming reactions.
The following table summarizes the potential reactants and expected outcomes for the synthesis of a key intermediate and the final heterocyclic product.
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product | Anticipated Yield Range |
| This compound | 2-Fluorobenzaldehyde | Williamson Ether Synthesis | 2-((2-Bromo-6-fluorobenzyl)oxy)benzaldehyde | 70-90% |
| 2-((2-Bromo-6-fluorobenzyl)oxy)benzaldehyde | N/A | Intramolecular Mizoroki-Heck Reaction | 1-Fluorodibenzo[b,f]oxepine | 50-70% |
Experimental Protocols
The following are generalized protocols for the key synthetic steps. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Synthesis of 2-((2-Bromo-6-fluorobenzyl)oxy)benzaldehyde via Williamson Ether Synthesis
This protocol describes the formation of the diaryl ether intermediate.
Materials:
-
This compound
-
2-Fluorobenzaldehyde
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), 2-fluorobenzaldehyde (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((2-bromo-6-fluorobenzyl)oxy)benzaldehyde.
Protocol 2: Synthesis of 1-Fluorodibenzo[b,f]oxepine via Intramolecular Mizoroki-Heck Reaction
This protocol outlines the intramolecular cyclization to form the dibenzo[b,f]oxepine ring.
Materials:
-
2-((2-Bromo-6-fluorobenzyl)oxy)benzaldehyde derivative (from Protocol 1)
-
Palladium(II) Acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
A suitable solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 2-((2-bromo-6-fluorobenzyl)oxy)benzaldehyde derivative (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-fluorodibenzo[b,f]oxepine.
Visualizing the Synthetic Pathway and Logic
The following diagrams illustrate the overall synthetic strategy and the logical workflow for utilizing this compound in the synthesis of dibenzo[b,f]oxepines.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of (2-Bromo-6-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving the sterically hindered and electronically challenging substrate, (2-Bromo-6-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary causes?
A1: Low yields or reaction failure with this substrate are commonly attributed to a combination of steric hindrance and electronic effects. The ortho-bromo and ortho-fluoro substituents, along with the adjacent hydroxymethyl group, create a sterically congested environment around the reaction center. This can impede key steps in the catalytic cycle.[1][2][3]
Potential primary causes include:
-
Inefficient Oxidative Addition: The bulky substituents hinder the approach of the palladium catalyst to the carbon-bromine bond, slowing down this initial, crucial step of the catalytic cycle.[3]
-
Challenging Reductive Elimination: Steric congestion around the palladium center can also make it difficult for the coupled organic fragments to be released, inhibiting the final step of product formation.[3]
-
Catalyst Inhibition/Deactivation: The free hydroxyl group in this compound or the fluoride substituent can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Suboptimal Ligand or Base Selection: Standard Suzuki coupling conditions are often not robust enough for such a demanding substrate. The choice of ligand and base is critical for success.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid partner, replacing it with a hydrogen atom. It is often promoted by harsh basic conditions and the presence of water.[3]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.[5]
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
-
Dehalogenation: The bromo-substrate can be reduced to the corresponding debrominated arene. This can happen if a hydride species is generated in the reaction mixture.[6]
-
Solution: Careful selection of the solvent and base can help minimize this side reaction.
-
Q3: How do I select the optimal catalyst system (palladium precursor and ligand) for coupling with this compound?
A3: For sterically demanding substrates like this compound, highly active catalyst systems are generally required.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition and reductive elimination steps.[2][7] N-heterocyclic carbene (NHC) ligands have also shown great efficacy.[7]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent candidates for sterically hindered couplings.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) can be very effective.
-
Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) is another robust option.
-
-
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9][10] The choice of base can significantly influence the reaction's success.
-
Common Bases:
-
Potassium Phosphate (K₃PO₄): Often a very effective base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong, yet relatively mild base that can be beneficial.
-
Potassium Carbonate (K₂CO₃): A standard, milder base.
-
Stronger, Non-nucleophilic Bases: In some cases, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary, particularly with NHC ligands.[7]
-
The optimal base is highly dependent on the specific boronic acid, solvent, and ligand used, so screening may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low or No Conversion | Inefficient oxidative addition due to steric hindrance. | • Increase reaction temperature.• Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃/SPhos or XPhos).[2] |
| Catalyst deactivation/inhibition. | • Use a higher catalyst loading (e.g., 2-5 mol%).• Ensure all reagents and solvents are pure and anhydrous. | |
| Insufficiently active base. | • Screen stronger bases such as K₃PO₄ or Cs₂CO₃. | |
| Significant Protodeboronation | Base is too harsh or aqueous conditions are unfavorable. | • Switch to a milder base (e.g., K₂CO₃).[3]• Use the boronic acid's corresponding pinacol ester or trifluoroborate salt.[4]• Minimize the amount of water in the reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | • Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[5]• Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[5] |
| Complex Mixture of Products | Multiple side reactions occurring. | • Lower the reaction temperature.• Re-evaluate the choice of base and ligand combination through screening.• Ensure the purity of starting materials. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture like Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Ligands for a Model Suzuki Coupling
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Base (3.0 mmol), Toluene (5 mL), 100 °C, 12 h.
| Entry | Ligand (4 mol%) | Base | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | <10 |
| 2 | PCy₃ | K₃PO₄ | 65 |
| 3 | SPhos | K₃PO₄ | 92 |
| 4 | XPhos | K₃PO₄ | 95 |
| 5 | RuPhos | Cs₂CO₃ | 88 |
Note: These are representative yields based on literature for sterically hindered substrates and should be considered illustrative.
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Optimization of reaction yield for (2-Bromo-6-fluorophenyl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (2-Bromo-6-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the reduction of 2-Bromo-6-fluorobenzaldehyde with a mild reducing agent, such as sodium borohydride (NaBH₄). This method is favored due to its high selectivity for aldehydes, operational simplicity, and typically high yields.[1][2]
Q2: What is the general reaction scheme for the sodium borohydride reduction of 2-Bromo-6-fluorobenzaldehyde?
A2: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the carbonyl carbon of 2-Bromo-6-fluorobenzaldehyde. This is followed by a protonation step, typically from the solvent (e.g., methanol), to yield the primary alcohol, this compound.
Q3: What are the key parameters to control for maximizing the reaction yield?
A3: To maximize the yield, it is crucial to control the following parameters:
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Purity of Starting Material: Ensure the 2-Bromo-6-fluorobenzaldehyde is of high purity, as impurities can lead to side reactions.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to enhance selectivity and minimize side reactions.[3]
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Stoichiometry of Reagents: While a slight excess of sodium borohydride is often used, a large excess should be avoided to prevent over-reduction or complications during work-up.
-
Choice of Solvent: Methanol or ethanol are common solvents as they also serve as the proton source for the final product.[4]
-
Reaction Time: The reaction should be monitored to ensure completion, but unnecessarily long reaction times can sometimes lead to side product formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-Bromo-6-fluorobenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
Q5: What is the best method for purifying the final product?
A5: After the reaction work-up, this compound can be purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired alcohol from any unreacted starting material or non-polar byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2-Bromo-6-fluorobenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure or degraded starting aldehyde. | Verify the purity of 2-Bromo-6-fluorobenzaldehyde by NMR or GC-MS before starting the reaction. |
| Inactive sodium borohydride. | Sodium borohydride can decompose upon exposure to moisture. Use freshly opened or properly stored reagent. | |
| Improper reaction temperature. | Maintain the reaction temperature at 0 °C during the addition of NaBH₄ to prevent decomposition of the reagent and side reactions. | |
| Presence of Multiple Spots on TLC After Reaction | Incomplete reaction. | Allow the reaction to stir for a longer duration at the recommended temperature. Monitor by TLC until the starting material is consumed. |
| Formation of side products. | Over-reduction or side reactions can occur with excessive NaBH₄ or higher temperatures. Use a modest excess of the reducing agent and maintain a low temperature. | |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
| Product is soluble in the aqueous layer. | Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) multiple times. | |
| Product is Contaminated with Boron Salts | Inadequate quenching and work-up. | After quenching the reaction, ensure the pH is adjusted correctly and wash the organic layer thoroughly with water and brine to remove inorganic salts. |
Experimental Protocol: Reduction of 2-Bromo-6-fluorobenzaldehyde
This protocol details the synthesis of this compound from 2-Bromo-6-fluorobenzaldehyde using sodium borohydride.
Materials:
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2-Bromo-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
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Ethyl acetate
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Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous solution of NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-6-fluorobenzaldehyde (1.0 equivalent) in anhydrous methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous layer, add deionized water and extract the product with ethyl acetate (3 x 10 volumes).
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Washing: Combine the organic layers and wash with deionized water, followed by brine.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of (2-Bromo-6-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (2-Bromo-6-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by the reduction of 2-Bromo-6-fluorobenzaldehyde?
A1: Common impurities include:
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Unreacted 2-Bromo-6-fluorobenzaldehyde: The starting material may not have fully reacted.
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2-Bromo-6-fluorobenzoic acid: Over-oxidation of the aldehyde or the product alcohol can lead to the formation of the corresponding carboxylic acid.
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Dimeric Ether: Self-condensation of two molecules of this compound can form a dimeric ether, especially under acidic conditions or at elevated temperatures.
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Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate) may be present in the crude product.
Q2: What is the typical physical state and appearance of this compound at different purity levels?
A2: The appearance of this compound is a good indicator of its purity. Crude product is often isolated as a yellow or orange oil.[1][2] Upon successful purification, it becomes a white to off-white or pale yellow solid.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and can be used for quantitative analysis (qNMR).
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
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Cause: The compound's melting point is lower than the boiling point of the chosen solvent, or the compound is precipitating from a supersaturated solution too rapidly.
-
Solution:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
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Allow the solution to cool more slowly to encourage crystal formation over oiling.
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Problem: Poor recovery of the purified product.
-
Cause:
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The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.
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Too much solvent was used.
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The solution was not cooled sufficiently.
-
-
Solution:
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Before filtering, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
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If the compound is still too soluble, consider a different solvent or a solvent/anti-solvent system.
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Minimize the amount of hot solvent used to dissolve the crude product.
-
Column Chromatography Issues
Problem: Poor separation of the desired product from an impurity.
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Cause: The polarity of the eluent is not optimal for separating compounds with similar Rf values.
-
Solution:
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Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio.
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Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not effective, consider dichloromethane/methanol or toluene/acetone.
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Ensure the column is not overloaded with the crude material.
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Problem: The compound is streaking on the column.
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Cause: The compound may be too polar for the silica gel, or it might be acidic or basic.
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Solution:
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For polar compounds, consider using a more polar mobile phase.
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If the compound is acidic (e.g., contaminated with 2-bromo-6-fluorobenzoic acid), adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape.
-
If the compound is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Recrystallization | ~90 | >98 | 70-85 | Effective for removing less polar and more polar impurities. |
| Column Chromatography | ~90 | >99 | 60-80 | Can achieve very high purity but may have lower yields due to product loss on the column. |
Note: The data presented in this table are representative values for the purification of a crystalline organic solid and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A hexane/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate to 20-30%.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Packing and Elution: Pack the column with silica gel slurried in the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution, collecting fractions and monitoring their composition by Thin Layer Chromatography (TLC).
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Fraction Analysis: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
Stability and degradation of (2-Bromo-6-fluorophenyl)methanol under various reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (2-Bromo-6-fluorophenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from light and strong oxidizing agents. The compound is a solid at room temperature and should be kept in a tightly sealed container.
Q2: What are the expected degradation pathways for this compound under common reaction conditions?
This compound, being a substituted benzyl alcohol, is susceptible to degradation through several pathways depending on the reaction conditions:
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Oxidation: The primary degradation pathway is the oxidation of the benzylic alcohol. Mild oxidizing agents will convert it to the corresponding aldehyde, (2-Bromo-6-fluorobenzaldehyde). Stronger oxidizing agents can further oxidize the aldehyde to (2-Bromo-6-fluorobenzoic acid). Upon exposure to air over time, slow oxidation to the aldehyde and then the carboxylic acid can also occur.[1][2]
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Acid-Catalyzed Degradation: Under strongly acidic conditions, protonation of the hydroxyl group can lead to the formation of a benzylic carbocation. This intermediate can then undergo various reactions, including elimination to form a reactive quinone methide-type species or reaction with nucleophiles present in the medium. Another common side reaction under acidic conditions is the formation of a dibenzyl ether.[2]
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Base-Mediated Degradation: While generally more stable under basic conditions than acidic conditions, strong bases can deprotonate the alcohol to form an alkoxide. This can increase its nucleophilicity and reactivity towards other electrophiles in the reaction mixture. Some strong organic bases like DBU can be susceptible to hydrolysis, which could introduce unwanted nucleophiles and affect the reaction outcome.[3]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptoms:
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Starting material this compound is recovered.
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Low yield of the desired coupled product.
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Formation of side products, such as the homocoupling product of the boronic acid.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation: The free hydroxyl group of this compound or the fluoride substituent might interact with and inhibit the palladium catalyst. | 1. Protect the alcohol: Before the coupling reaction, protect the hydroxyl group as a silyl ether (e.g., TMS or TBDMS) or a benzyl ether. This prevents coordination with the catalyst. 2. Choose a robust catalyst system: Use a catalyst system known for its high stability and activity, such as a palladacycle precatalyst with a bulky phosphine ligand (e.g., SPhos, XPhos).[5][6] |
| Inappropriate Base: The chosen base may not be optimal for the reaction, leading to poor transmetalation or side reactions. | 1. Screen different bases: Test a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine, DIPEA). The choice of base can be critical and substrate-dependent.[7] 2. Ensure anhydrous conditions for certain bases: If using a base like K₃PO₄ in an anhydrous solvent, adding a small amount of water can sometimes improve the outcome.[8] |
| Solvent Issues: The solvent system may not be suitable for the solubility of all reactants or for the stability of the catalyst. | 1. Use a suitable solvent mixture: Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with the addition of water. Ensure your starting materials are soluble in the chosen system. 2. Degas the solvent thoroughly: Oxygen can deactivate the palladium catalyst. Degas the solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
| Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures. | 1. Use a slight excess of the boronic acid: Typically, 1.1 to 1.5 equivalents are used. 2. Consider using a more stable boronate ester: Pinacol boronate esters (Bpin) are generally more stable than the corresponding boronic acids. |
Issue 2: Formation of Impurities During Oxidation Reactions
Symptoms:
-
Formation of (2-Bromo-6-fluorobenzaldehyde) as a major byproduct when the carboxylic acid is the desired product.
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Formation of over-oxidized or side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation: The oxidizing agent is not strong enough or the reaction time is too short to convert the intermediate aldehyde to the carboxylic acid. | 1. Use a stronger oxidizing agent: Reagents like potassium permanganate (KMnO₄) or chromic acid are typically used for the oxidation of benzyl alcohols to carboxylic acids.[9] 2. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to ensure complete conversion of the aldehyde. |
| Over-oxidation or Side Reactions: The reaction conditions are too harsh, leading to the formation of undesired byproducts. | 1. Control the reaction temperature: Many oxidation reactions are exothermic. Maintain a controlled temperature using an ice bath during the addition of the oxidant. 2. Choose a milder oxidant for aldehyde synthesis: If the aldehyde is the desired product, use milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation. The use of nitric acid in a fluorinated alcohol solvent has also been shown to selectively oxidize benzyl alcohols to aldehydes.[10] |
| Formation of Benzyl Benzoate: Under certain basic conditions, the alcohol can react with the aldehyde product to form a benzyl benzoate ester.[11] | 1. Avoid strongly basic conditions if possible. 2. If a base is required, consider using a non-nucleophilic base. |
Issue 3: Unwanted Ether Formation
Symptoms:
-
Formation of a high molecular weight byproduct identified as the dibenzyl ether of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Acidic Conditions: The reaction is run under acidic conditions, which can catalyze the dehydration of two molecules of the alcohol to form an ether.[2] | 1. Neutralize any acidic reagents or byproducts: If an acid is used or generated in the reaction, consider adding a non-nucleophilic base to maintain a neutral pH. 2. Avoid high temperatures in the presence of acid. |
| Williamson Ether Synthesis Side Reaction: If the reaction involves a strong base and an electrophile, the deprotonated alcohol can act as a nucleophile.[12][13] | 1. Protect the alcohol: If the hydroxyl group is not the desired reactive site, protect it before introducing the strong base and electrophile. 2. Control stoichiometry: Use the minimum necessary amount of the strong base. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of this compound to (2-Bromo-6-fluorobenzaldehyde)
-
Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Add Oxidant: While stirring at room temperature, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound (with protection)
-
Protection Step: To a solution of this compound (1.0 eq) and a suitable base (e.g., imidazole or triethylamine) in an anhydrous solvent (e.g., DCM or THF), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the protected alcohol.
-
Coupling Reaction:
-
To a degassed mixture of the protected this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at the appropriate temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Deprotection:
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the alcohol using appropriate conditions (e.g., TBAF for TBDMS ether) to yield the final product.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation | MDPI [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with (2-Bromo-6-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-6-fluorophenyl)methanol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in cross-coupling reactions with this compound?
A typical starting point for palladium catalyst loading in cross-coupling reactions is in the range of 1-5 mol%. For initial explorations with a new substrate like this compound, beginning with 2-3 mol% of a palladium precatalyst is a reasonable approach. If the reaction is sluggish or yields are low, the catalyst loading can be incrementally increased. Conversely, for highly efficient catalyst systems, the loading can often be reduced to below 1 mol% to improve cost-effectiveness and minimize residual palladium in the product.
Q2: How do the ortho-fluoro and hydroxymethyl substituents on this compound affect the cross-coupling reaction?
The ortho-fluoro group is electron-withdrawing, which can make the aryl bromide more susceptible to oxidative addition, a key step in the catalytic cycle. However, the ortho-position of both the fluoro and hydroxymethyl groups can introduce steric hindrance, potentially slowing down the reaction. The hydroxymethyl group's alcohol functionality could also coordinate with the palladium catalyst, which might influence its activity. It is crucial to select appropriate ligands that can accommodate the steric bulk and potentially mitigate any undesired coordination.
Q3: What are the most common side reactions to watch out for?
The most common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.
-
Protodeboronation (Suzuki coupling): Replacement of the boronic acid group with a hydrogen atom, leading to the formation of an unwanted arene byproduct.
-
Dehalogenation: Reduction of the carbon-bromine bond to a carbon-hydrogen bond on the starting material.
-
Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures or the presence of impurities.
Q4: How can I minimize the formation of palladium black?
Palladium black formation indicates the agglomeration and precipitation of the active Pd(0) catalyst. To minimize this, ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Use high-purity, degassed solvents and reagents. Additionally, avoiding excessively high reaction temperatures can help maintain the catalyst's stability in solution. The choice of ligand also plays a crucial role in stabilizing the active palladium species.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or precatalyst. - Consider using a more active precatalyst (e.g., a palladacycle or a pre-formed complex with a bulky phosphine ligand). - Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand | - Screen a panel of ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective. |
| Suboptimal Base | - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | - Ensure the solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) provides good solubility for all reactants at the reaction temperature. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Aryl bromides often require elevated temperatures (80-120 °C) for efficient coupling. |
| Oxygen Contamination | - Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas. |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Mitigation Strategies |
| Homocoupling Product | - Presence of oxygen in the reaction mixture. - High catalyst loading. | - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Attempt the reaction with a lower catalyst loading. |
| Protodeboronation (Suzuki) | - Presence of water or other protic sources. - Certain bases can promote this side reaction. | - Use anhydrous solvents and reagents where possible. - Consider using a non-aqueous base or a milder base like KF. - Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. |
| Dehalogenated Starting Material | - Certain ligands or reaction conditions can favor reductive dehalogenation. | - Screen different ligands. - Lowering the reaction temperature may help. |
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following tables provide illustrative data on how catalyst loading can affect the yield, turnover number (TON), and turnover frequency (TOF) in cross-coupling reactions. This data is representative and based on studies of similar aryl bromides; optimization will be required for this compound.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
| Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| 5 | 95 | 19 | 9.5 |
| 2 | 92 | 46 | 23 |
| 1 | 88 | 88 | 44 |
| 0.5 | 75 | 150 | 75 |
| 0.1 | 40 | 400 | 200 |
| Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂/SPhos, K₃PO₄ (2 mmol), dioxane/H₂O (4:1), 100 °C, 2 h. | |||
| TON = (moles of product) / (moles of catalyst) | |||
| TOF = TON / time (h) |
Table 2: Illustrative Data for Sonogashira Coupling of an Aryl Bromide with Phenylacetylene [1]
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 5 | 0.5 | 96 | 19.2 | 38.4 |
| 2.5 | 1.5 | 100 | 40 | 26.7 |
| 1 | 18 | 100 | 100 | 5.6 |
| 0.5 | 18 | 100 | 200 | 11.1 |
| Reaction conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, room temperature.[1] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents. Reagent purity is critical for reproducibility.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the desired alkene (e.g., styrene or an acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and a ligand (e.g., P(o-tol)₃, 2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or NMP) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) via syringe.
-
Reaction: Heat the sealed tube to 100-140 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a base (e.g., TMP, 2.0 equiv.).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMSO) followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Investigating solvent effects on the reactivity of (2-Bromo-6-fluorophenyl)methanol
Welcome to the technical support center for experiments involving (2-Bromo-6-fluorophenyl)methanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: this compound possesses three key reactive sites: the primary alcohol, the bromine atom, and the fluorinated aromatic ring. The primary alcohol can undergo oxidation to form the corresponding aldehyde or be converted into an ether. The bromine atom is susceptible to participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The ortho-fluoro and bromo substituents electronically influence the reactivity of the aromatic ring and the benzylic position.
Q2: How do the ortho-substituents (-Br and -F) affect the reactivity of the benzylic alcohol?
A2: The electron-withdrawing nature of the bromine and fluorine atoms can make the benzylic proton more acidic and can influence the reactivity of the alcohol. Steric hindrance from the ortho-substituents may also play a role in reactions involving the hydroxyl group, potentially requiring more forcing reaction conditions compared to unsubstituted benzyl alcohol.
Q3: I am having trouble achieving complete conversion in my reaction. What are some general troubleshooting steps?
A3: Incomplete conversion can be due to several factors. Firstly, ensure your starting material is pure and dry. Secondly, verify the quality and stoichiometry of your reagents. The choice of solvent is critical; switching to a more appropriate solvent can significantly improve reaction rates and yields (see troubleshooting guides below). Reaction temperature and time are also key parameters to optimize. Finally, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained for oxygen- and moisture-sensitive reactions.
Troubleshooting Guides
Williamson Ether Synthesis
Issue: Low yield of the desired ether product.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete deprotonation of the alcohol | Use a stronger base (e.g., NaH instead of NaOH or KOH). Ensure anhydrous reaction conditions. | The acidity of the benzylic alcohol is influenced by the electron-withdrawing substituents. A stronger base will ensure complete formation of the alkoxide nucleophile. Water will quench the strong base. |
| Slow reaction rate | Switch to a polar aprotic solvent such as DMF or DMSO. | These solvents are known to accelerate SN2 reactions by effectively solvating the cation of the base while leaving the alkoxide nucleophile more reactive. |
| Side reaction: Elimination | This is less likely with a primary alcohol but ensure the reaction temperature is not excessively high. | While primary substrates strongly favor substitution, very high temperatures can sometimes promote elimination pathways. |
| Poor solubility of reagents | Choose a solvent that dissolves all reactants at the reaction temperature. | For the reaction to proceed efficiently, all components must be in the same phase. |
Illustrative Data: Solvent Effects on Williamson Ether Synthesis
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Illustrative) | Typical Reaction Temperature (°C) |
| Tetrahydrofuran (THF) | 7.6 | 1x | 66 |
| Acetonitrile (MeCN) | 37.5 | 5x | 82 |
| Dimethylformamide (DMF) | 36.7 | 10x | 100-150 |
| Dimethyl sulfoxide (DMSO) | 47 | 15x | 100-180 |
Note: The relative reaction rates are illustrative and intended to demonstrate the general trend of solvent effects on SN2 reactions.
Oxidation to 2-Bromo-6-fluorobenzaldehyde
Issue: Over-oxidation to the carboxylic acid or low conversion.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-oxidation | Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). | Strong oxidizing agents like KMnO₄ or Jones reagent will readily oxidize the intermediate aldehyde to a carboxylic acid. |
| Low Conversion | Increase the equivalents of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen reagent. | Insufficient oxidant will lead to incomplete reaction. Some oxidations require heating to proceed at a reasonable rate. |
| Complex reaction mixture | Perform the reaction under an inert atmosphere. Use a non-polar solvent like dichloromethane (DCM) for PCC or DMP oxidations. | Side reactions can be minimized by excluding oxygen and moisture. The choice of solvent can significantly impact the selectivity of the oxidation. |
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the coupled product.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst deactivation | Ensure rigorous degassing of the solvent and use a suitable phosphine ligand to stabilize the palladium catalyst. | Oxygen can oxidize and deactivate the Pd(0) catalyst. Ligands are crucial for maintaining the stability and reactivity of the catalytic species. |
| Inefficient transmetalation | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The addition of water to the solvent system (e.g., Dioxane/H₂O) can be beneficial. | The base activates the boronic acid for transmetalation. Water can aid in the solubility of the base and facilitate the catalytic cycle. |
| Poor solubility of reactants | A mixture of a non-polar solvent (e.g., Toluene, Dioxane) and a polar solvent (e.g., Ethanol, Water) can be effective. | Ensuring all components are in solution is key for an efficient reaction. |
Illustrative Data: Solvent Effects on Suzuki-Miyaura Coupling
| Solvent System | Base | Relative Yield (Illustrative) | Typical Reaction Temperature (°C) |
| Toluene | K₂CO₃ | Moderate | 110 |
| Dioxane/Water (4:1) | K₃PO₄ | High | 100 |
| DMF | Cs₂CO₃ | High | 120 |
| THF/Water (3:1) | K₂CO₃ | Moderate to High | 80 |
Note: The relative yields are illustrative and depend on the specific boronic acid, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen solvent and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
-
Preparation: To a round-bottom flask, add a slurry of PCC (1.5 eq) in anhydrous dichloromethane (DCM).
-
Reactant Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the PCC slurry.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflows for key reactions.
Caption: Troubleshooting logic for low reaction yield.
Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol
Welcome to the technical support center for (2-Bromo-6-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation, a common undesired side reaction, during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when working with this compound?
A1: Dehalogenation is a chemical reaction that results in the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. For this compound, this leads to the formation of (2-fluorophenyl)methanol as a byproduct. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating the overall synthetic process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions involving this compound?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, the primary cause of dehalogenation (specifically, hydrodebromination) is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in the reaction mixture, including solvents (like alcohols or DMF), bases (especially alkoxides or amines), or even trace amounts of water.[1][2] The Pd-H species can then undergo reductive elimination with the aryl halide, leading to the dehalogenated byproduct instead of the desired cross-coupled product. The steric hindrance from the ortho-fluoro and hydroxymethyl groups in this compound can slow down the desired cross-coupling pathway, making the competing dehalogenation more significant.
Q3: Can the hydroxymethyl group of this compound contribute to dehalogenation?
A3: Yes, the hydroxymethyl group, being a benzylic alcohol, can potentially act as a hydride source, especially at elevated temperatures, contributing to the formation of the palladium-hydride species responsible for dehalogenation.[3] Additionally, the hydroxyl group can coordinate to the palladium catalyst, which may influence the reaction pathway and potentially favor dehalogenation under certain conditions.
Q4: Are there non-palladium-catalyzed conditions that can cause dehalogenation?
A4: Yes, photochemical dehalogenation can occur if the reaction mixture is exposed to UVA light, particularly in the presence of a base and a hydrogen-donating solvent like methanol. This process proceeds through a radical chain mechanism. To avoid this, it is advisable to protect light-sensitive reactions from direct light sources.
Troubleshooting Guides
Issue: Significant formation of (2-fluorophenyl)methanol byproduct during a palladium-catalyzed cross-coupling reaction.
This troubleshooting guide provides a systematic approach to minimize the undesired dehalogenation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Parameter Optimization Summary
The following table summarizes key reaction parameters and their recommended adjustments to suppress the dehalogenation of this compound in palladium-catalyzed cross-coupling reactions.
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr) | Bulky, electron-donating ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] |
| Base | Strong alkoxides (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Stronger bases can promote the formation of Pd-H species. Weaker bases are less likely to act as a hydride source. |
| Solvent | Protic (e.g., alcohols) or coordinating polar aprotic (e.g., DMF) | Aprotic, non-polar (e.g., Toluene, Dioxane, THF) | Protic solvents and DMF can act as hydride donors. Toluene and dioxane are generally less prone to this side reaction.[1] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., Room Temperature to 80 °C) | The activation energy for dehalogenation can be lower than that of the desired coupling, so lowering the temperature can selectively slow the side reaction. |
| Catalyst Precursor | Highly active Pd(0) sources with less bulky ligands | Pre-catalysts with bulky ligands (e.g., XPhos-Pd-G3) | Using well-defined pre-catalysts can ensure the formation of the desired active species and minimize side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst (or palladium source and ligand).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation and the presence of the dehalogenated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura cross-coupling and the competing hydrodehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of (2-Bromo-6-fluorophenyl)methanol
Introduction
(2-Bromo-6-fluorophenyl)methanol is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of such non-volatile and thermally sensitive compounds.[1][2] This guide provides a detailed comparison of a typical Reverse-Phase HPLC (RP-HPLC) method with alternative analytical techniques, offering researchers and drug development professionals the data needed to select the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and sensitive chromatographic technique used to separate, identify, and quantify components in a mixture.[1][2] For a compound like this compound, a reverse-phase method is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.[3]
Detailed Experimental Protocol: RP-HPLC
This protocol describes a representative RP-HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Gradient Program: A linear gradient is often effective for separating the main compound from potential impurities.
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B (hold)
-
25-30 min: 90% B to 30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm are suitable for aromatic compounds.[3][4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Analytical Methods
While HPLC is a gold standard, other techniques offer orthogonal approaches to purity determination, which is crucial for comprehensive characterization.[5]
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile and thermally stable compounds.[1][6] this compound is amenable to GC analysis. The technique separates components in a gaseous mobile phase, making it ideal for identifying residual solvents or volatile organic impurities.[2][6][7]
Typical GC Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) for general organic compounds or Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.[8]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining purity without the need for a specific reference standard of the compound itself.[9][10][11] It relies on the direct proportionality between NMR signal integrals and the number of nuclei, providing an absolute purity value when compared against a certified internal standard.[5][9][11] The ¹H NMR spectrum provides a unique "fingerprint" for the molecule.[12]
qNMR Methodology Overview:
-
Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).[9][11]
-
Data Acquisition: ¹H NMR spectra are acquired under specific quantitative conditions, ensuring full signal relaxation.
-
Data Processing: The integrals of specific, non-overlapping peaks from the analyte and the internal standard are carefully measured.
-
Calculation: The purity of the analyte is calculated using the known purity and mass of the internal standard and the respective integral values and molecular weights.[5]
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or the detection of specific types of impurities.
| Parameter | HPLC-UV | GC-FID | Quantitative ¹H NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear spin resonance |
| Typical Purity (%) | > 99% (Area Percent) | > 99% (Area Percent) | 98.0 - 101.5% (Absolute Mass) |
| LOD/LOQ | ~0.01% / ~0.05% | ~0.01% / ~0.05% | ~0.1% (impurity detection)[13] |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Analysis Time/Sample | 20-40 minutes | 15-30 minutes | 5-15 minutes |
| Strengths | High resolution for non-volatile compounds, versatile detectors.[1] | Excellent for volatile impurities and residual solvents.[6] | Absolute quantification without a specific reference standard, non-destructive.[5][11] |
| Limitations | Requires a reference standard for identity confirmation, relative quantification.[13] | Not suitable for thermally labile compounds, requires volatilization.[6] | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
| Orthogonality | High | High | Very High (different physical principle) |
Note: The values presented are typical and can vary based on instrumentation, method development, and validation.
Visualizing the Analytical Workflow
The selection and application of a purity analysis method follow a logical workflow, from sample reception to the final report.
Caption: Workflow for the multi-technique purity assessment of a chemical compound.
Conclusion
For the routine purity analysis of this compound, RP-HPLC offers a robust, sensitive, and reliable method for detecting and quantifying non-volatile, structurally related impurities. GC serves as an essential orthogonal technique, specifically targeting volatile impurities and residual solvents that might be missed by HPLC. For definitive purity assignment, especially for creating in-house reference standards, qNMR is unparalleled as it provides an absolute purity value without reliance on a specific standard of the analyte.[5][11] A comprehensive purity profile, crucial for drug development and quality control, is best achieved by strategically combining these complementary analytical techniques.
References
- 1. biomedres.us [biomedres.us]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. scilit.com [scilit.com]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
A Comparative Analysis of the Reactivity of (2-Bromo-6-fluorophenyl)methanol and (2-bromophenyl)methanol for Drug Development and Scientific Research
An objective guide for researchers, scientists, and drug development professionals on the comparative reactivity of (2-Bromo-6-fluorophenyl)methanol and (2-bromophenyl)methanol in key organic transformations. This report details experimental data on their performance in oxidation, etherification, and Suzuki coupling reactions, providing a basis for informed substrate selection in synthetic chemistry.
The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of the reactivity of two key building blocks: this compound and (2-bromophenyl)methanol. The presence of a fluorine atom ortho to the bromine and hydroxymethyl group in this compound is anticipated to significantly influence its reactivity profile compared to its non-fluorinated counterpart. This document summarizes available experimental data for three common and synthetically important transformations: oxidation of the alcohol to an aldehyde, etherification of the alcohol, and palladium-catalyzed Suzuki coupling of the aryl bromide.
Executive Summary of Comparative Reactivity
The introduction of a fluorine atom at the C6 position of (2-bromophenyl)methanol exerts a notable influence on the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect. This electronic perturbation is expected to manifest differently across various reaction types.
-
Oxidation: The electron-withdrawing fluorine atom is expected to slightly decrease the electron density at the benzylic carbon, potentially making the alcohol less susceptible to oxidation compared to (2-bromophenyl)methanol. However, experimental data for (2-bromophenyl)methanol shows a high yield of 85% for its oxidation to 2-bromobenzaldehyde[1].
-
Etherification: In reactions such as the Williamson ether synthesis, the acidity of the hydroxyl proton is enhanced by the fluorine's inductive effect, potentially facilitating alkoxide formation. Conversely, the nucleophilicity of the resulting alkoxide may be slightly diminished.
-
Suzuki Coupling: The carbon-bromine bond in this compound is expected to be more polarized due to the adjacent electron-withdrawing fluorine atom. This can influence the rate of oxidative addition to the palladium catalyst, a key step in the Suzuki-Miyaura coupling catalytic cycle.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the reactivity of this compound and (2-bromophenyl)methanol in selected transformations. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | (2-bromophenyl)methanol | IBX, ball-milling, 1 h | 2-bromobenzaldehyde | 85 | [1] |
| Oxidation | This compound | Data not available | 2-Bromo-6-fluorobenzaldehyde | N/A | |
| Etherification | (2-bromophenyl)methanol | Used as a nucleophile with a sulfonium salt | O-alkylated product | 59 | [2] |
| Etherification | This compound | Data not available | O-alkylated product | N/A | |
| Suzuki Coupling | (2-bromophenyl)methanol | N-[3-chloro-4-(4,4,5,5-tetramethyl-l ,3,2-dioxaborolan-2-yl)phenyl]-2-[4-(ethylsulfonyl)phenyl]acetamide, PdCl2(dppf)-CH2Cl2 adduct, Cs2CO3, acetonitrile | Coupled biaryl product | Not specified | [3] |
| Suzuki Coupling | This compound | Data not available | Coupled biaryl product | N/A |
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature procedures for structurally related compounds. These protocols can serve as a starting point for the application of this compound and (2-bromophenyl)methanol in synthesis.
Oxidation to Aldehyde
This protocol is adapted from a reported oxidation of (2-bromophenyl)methanol.
Procedure: To a solution of the corresponding benzyl alcohol (1 mmol) in a suitable solvent such as acetonitrile (5 mL) is added an oxidizing agent like 2-Iodoxybenzoic acid (IBX) (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the solid byproduct. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aldehyde.
Williamson Ether Synthesis
This is a general procedure for the etherification of benzyl alcohols.
Procedure: To a solution of the benzyl alcohol (1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C is added sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide. An alkyl halide (e.g., methyl iodide, 1.5 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of aryl bromides.
Procedure: In a reaction vessel, the aryl bromide (this compound or (2-bromophenyl)methanol, 1 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2 mmol) are combined. A mixture of a suitable solvent, for example, 1,4-dioxane and water (4:1, 5 mL), is added. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), is then added, and the vessel is sealed. The reaction mixture is heated to 90-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the biaryl product.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the described reactions.
References
A Comparative Guide to the Synthesis of (2-Bromo-6-fluorophenyl)methanol: Alternative Reagents and Synthetic Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. (2-Bromo-6-fluorophenyl)methanol is a valuable building block in the preparation of various pharmaceutically active compounds. This guide provides a comparative analysis of three primary synthetic routes to this target molecule, offering an objective look at their respective methodologies, performance, and the reagents involved.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route often depends on a variety of factors including precursor availability, desired yield, reaction scalability, and safety considerations. Below is a summary of the key quantitative data for three distinct pathways to this compound.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction | Route 3: Grignard Reaction |
| Starting Material | 2-Bromo-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzoic acid | 1,2-Dibromo-6-fluorobenzene |
| Key Reagents | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) | Magnesium (Mg), Formaldehyde (CH₂O) |
| Typical Overall Yield | High (typically >90% for reduction step) | High (typically >85% for reduction step) | Moderate to High (variable) |
| Reaction Time | Short (typically 1-3 hours) | Moderate (typically 2-6 hours) | Moderate (typically 3-8 hours) |
| Key Advantages | Mild reaction conditions, high yield, simple workup | Effective for substrates where the aldehyde is not readily available | Forms a new C-C bond, versatile starting material |
| Key Disadvantages | Relies on the availability of the aldehyde precursor | LiAlH₄ is highly reactive and requires anhydrous conditions | Requires strictly anhydrous conditions, potential for side reactions |
Synthetic Route Overviews and Experimental Protocols
The three routes to this compound each offer unique advantages and challenges. The following sections provide a detailed overview of each pathway, including reaction mechanisms and comprehensive experimental protocols.
Route 1: Reduction of 2-Bromo-6-fluorobenzaldehyde
This is often the most direct and high-yielding route, provided the starting aldehyde is commercially available or can be synthesized efficiently. The reduction of an aldehyde to a primary alcohol using sodium borohydride is a common and reliable transformation in organic synthesis.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid (HCl) until the solution is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Route 2: Reduction of 2-Bromo-6-fluorobenzoic Acid
When the corresponding carboxylic acid is more readily available than the aldehyde, its reduction presents a viable alternative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1] This reagent is highly reactive and requires careful handling under anhydrous conditions.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
LAH Suspension: Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Acid: Dissolve 2-bromo-6-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water.
-
Filtration: Filter the resulting solid through a pad of Celite and wash the filter cake with THF.
-
Extraction and Drying: Combine the filtrate and washes, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield this compound.
Route 3: Grignard Reaction
The Grignard reaction offers a powerful method for carbon-carbon bond formation and can be adapted to synthesize the target alcohol. This route involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an electrophile like formaldehyde. This approach is particularly useful when constructing the carbon skeleton is a key part of the synthesis.
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1,2-dibromo-6-fluorobenzene (1.0 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium.
-
Once the reaction starts (indicated by heat and bubbling), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Pass gaseous formaldehyde (CH₂O), generated by heating paraformaldehyde, through the Grignard solution, or add a solution of anhydrous formaldehyde in THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase. Purify the crude product by column chromatography to obtain this compound.
-
References
A Comparative Guide to the Synthesis of Fluorinated versus Non-Fluorinated Bromophenylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes and Physicochemical Properties, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorination can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a comparative study of the synthesis and properties of a fluorinated bromophenylmethanol analog, (3-bromophenyl)(4-fluorophenyl)methanol, and its non-fluorinated counterpart, (3-bromophenyl)(phenyl)methanol. We will explore two common synthetic pathways: Grignard reaction and reduction of benzophenones, presenting detailed experimental protocols and comparative data to inform synthetic strategy and highlight the impact of fluorination.
Synthetic Strategies and Performance
Two primary and effective methods for the synthesis of diarylmethanols are the Grignard reaction and the reduction of the corresponding benzophenones. The choice of route can depend on the availability of starting materials, desired scale, and laboratory capabilities.
1. Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of our target molecules, this involves the reaction of a phenylmagnesium bromide derivative with 3-bromobenzaldehyde.
2. Reduction of Benzophenones: This method involves the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.
The following sections provide detailed experimental protocols for both synthetic routes for the fluorinated and non-fluorinated target compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the synthesis and properties of the fluorinated and non-fluorinated bromophenylmethanol analogs.
Table 1: Comparison of Synthetic Yields and Physical Properties
| Compound | Synthetic Route | Yield (%) | Melting Point (°C) |
| (3-bromophenyl)(phenyl)methanol | Grignard Reaction | ~85% (representative) | Not available |
| (3-bromophenyl)(phenyl)methanol | Reduction of 3-bromobenzophenone | ~90% (representative) | Not available |
| (3-bromophenyl)(4-fluorophenyl)methanol | Grignard Reaction | ~80% (representative) | Not available |
| (3-bromophenyl)(4-fluorophenyl)methanol | Reduction of 3-bromo-4'-fluorobenzophenone | ~92% (representative) | Not available |
Table 2: Comparative Spectroscopic and Physicochemical Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Predicted logP |
| (3-bromophenyl)(phenyl)methanol | 7.25-7.50 (m, 9H), 5.80 (s, 1H), 2.20 (s, 1H) | 144.1, 142.9, 130.1, 129.2, 128.6, 128.0, 127.7, 126.6, 122.7, 75.8 | 3.4 |
| (3-bromophenyl)(4-fluorophenyl)methanol | 7.48 (s, 1H), 7.39-7.25 (m, 5H), 7.05 (t, J=8.6 Hz, 2H), 5.79 (s, 1H), 2.30 (s, 1H) | 162.2 (d, J=246.5 Hz), 145.0, 139.1, 131.2, 130.2, 129.3, 128.3 (d, J=8.1 Hz), 125.4, 122.8, 115.5 (d, J=21.5 Hz), 75.3 | 3.5 |
Experimental Protocols
Synthesis of (3-bromophenyl)(phenyl)methanol
Method A: Grignard Reaction
-
Materials: Magnesium turnings (1.2 equiv.), iodine (catalytic), bromobenzene (1.1 equiv.), 3-bromobenzaldehyde (1.0 equiv.), anhydrous diethyl ether, 1M HCl.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension to form phenylmagnesium bromide.
-
Cool the Grignard reagent to 0°C and add a solution of 3-bromobenzaldehyde in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Method B: Reduction of 3-bromobenzophenone
-
Materials: 3-bromobenzophenone (1.0 equiv.), sodium borohydride (1.5 equiv.), methanol.
-
Procedure:
-
Dissolve 3-bromobenzophenone in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the product.
-
Synthesis of (3-bromophenyl)(4-fluorophenyl)methanol
Method A: Grignard Reaction
-
Materials: Magnesium turnings (1.2 equiv.), iodine (catalytic), 1-bromo-4-fluorobenzene (1.1 equiv.), 3-bromobenzaldehyde (1.0 equiv.), anhydrous diethyl ether, 1M HCl.
-
Procedure:
-
Follow the same procedure as for the non-fluorinated analog, substituting 1-bromo-4-fluorobenzene for bromobenzene to prepare 4-fluorophenylmagnesium bromide.
-
React the Grignard reagent with 3-bromobenzaldehyde and follow the same workup and purification steps.
-
Method B: Reduction of 3-bromo-4'-fluorobenzophenone
-
Materials: 3-bromo-4'-fluorobenzophenone (1.0 equiv.), sodium borohydride (1.5 equiv.), methanol.
-
Procedure:
-
Follow the same procedure as for the non-fluorinated analog, substituting 3-bromo-4'-fluorobenzophenone for 3-bromobenzophenone.
-
Perform the reduction and subsequent workup as described above.
-
Visualizing Synthetic and Signaling Pathways
To clearly illustrate the experimental workflows and a potential biological context for these compounds, we utilize Graphviz (DOT language) to create diagrams.
Synthetic Workflows
Caption: Synthetic workflows for bromophenylmethanol analogs.
Hypothetical Signaling Pathway Inhibition
These types of small molecules are often investigated as inhibitors of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.
Discussion
Comparison of Synthetic Routes: Both the Grignard reaction and the reduction of benzophenones are viable methods for synthesizing the target diarylmethanols. The Grignard reaction offers a convergent approach, building the carbon skeleton in a key step. However, it requires strictly anhydrous conditions and careful handling of the reactive Grignard reagent. The reduction pathway is often simpler to perform, utilizing a stable and easy-to-handle reducing agent. The overall efficiency of each route will depend on the commercial availability and cost of the respective starting materials (aryl bromides and aldehydes vs. benzophenones).
Impact of Fluorination: The introduction of a fluorine atom onto one of the phenyl rings has a noticeable effect on the molecule's physicochemical properties. As indicated by the predicted logP values, the fluorinated analog is slightly more lipophilic than its non-fluorinated counterpart. This can have significant implications for drug development, affecting membrane permeability, plasma protein binding, and metabolic clearance. The electron-withdrawing nature of fluorine can also influence the acidity of the hydroxyl proton and the molecule's overall electronic distribution, which can in turn affect its binding affinity to biological targets.
Conclusion
This guide provides a comparative overview of the synthesis and properties of fluorinated and non-fluorinated bromophenylmethanol analogs. Both the Grignard reaction and the reduction of benzophenones represent effective synthetic strategies, with the choice depending on practical laboratory considerations. The inclusion of a fluorine atom subtly alters the physicochemical properties of the molecule, demonstrating the value of fluorination as a tool for fine-tuning the characteristics of potential drug candidates. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Spectroscopic Analysis for the Confirmation of (2-Bromo-6-fluorophenyl)methanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of the expected spectroscopic data for (2-Bromo-6-fluorophenyl)methanol, offering a framework for its characterization and differentiation from related compounds.
Due to the limited availability of a complete set of officially published experimental spectra for this compound, this guide presents a combination of reported data and predicted spectroscopic characteristics. These predictions are based on established principles of spectroscopic interpretation and comparison with the known data of the isomeric compound, (2-Bromo-4-fluorophenyl)methanol.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data for this compound and a Comparative Isomer
| Compound | Chemical Shift (δ) and Multiplicity | Protons | Source |
| This compound | 7.40 (d, 1H), 7.18 (m, 1H), 7.07 (t, 1H), 4.86 (s, 2H) | Aromatic CH, Methylene CH₂ | [1] |
| (2-Bromo-4-fluorophenyl)methanol | Predicted: Similar aromatic region with different splitting, a singlet for the methylene protons. | Aromatic CH, Methylene CH₂ | N/A |
The reported ¹H NMR data for this compound shows distinct signals for the aromatic and methylene protons.[1] The complexity of the aromatic region is due to the coupling between the protons and the adjacent fluorine atom.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Data for this compound and a Comparative Isomer
| Compound | Predicted Chemical Shifts (δ) | Carbon Atoms |
| This compound | ~158-162 (C-F), ~130-135 (C-Br), ~115-130 (Aromatic CH), ~60-65 (CH₂OH) | Aromatic C, Methylene C |
| (2-Bromo-4-fluorophenyl)methanol | Similar ranges, but with distinct shifts due to the different substitution pattern. | Aromatic C, Methylene C |
The carbon attached to the highly electronegative fluorine atom is expected to have the largest chemical shift in the aromatic region. The presence of the bromine atom will also influence the chemical shifts of the adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1000-1260 |
| C-F | 1000-1400 |
| C-Br | 500-600 |
The IR spectrum of this compound is expected to show a characteristic broad absorption band for the hydroxyl group, along with peaks corresponding to aromatic and aliphatic C-H stretching, and absorptions for the C-O, C-F, and C-Br bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 204, 206 (due to Br isotopes) |
| [M-H₂O]⁺ | 186, 188 |
| [M-CH₂OH]⁺ | 173, 175 |
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (205.02 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M and M+2) is expected.
Experimental Protocols
Accurate spectroscopic data is contingent on precise experimental procedures.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background correction.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a relevant m/z range.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.
References
Biological activity comparison of (2-Bromo-6-fluorophenyl)methanol derivatives against existing compounds
Extensive searches for published studies providing a direct comparison of the biological activity of (2-Bromo-6-fluorophenyl)methanol derivatives against existing compounds have not yielded specific quantitative data. The current body of scientific literature does not appear to contain detailed comparative analyses, such as IC50 or MIC values, for derivatives of this specific parent compound against named existing drugs for activities such as anticancer or antimicrobial effects.
While general information on the biological activities of broader classes of related compounds, such as bromophenol and fluorophenyl derivatives, is available, these studies do not focus on derivatives of this compound. The available data is often general, discussing the potential of these broader chemical classes without providing the specific, quantitative comparisons required for a detailed comparative guide.
For instance, research on various benzyl alcohol derivatives has indicated potential antibacterial and antifungal properties, and some fluorophenyl derivatives have been investigated for their anticancer activities. However, these studies do not provide a basis for a direct comparison of this compound derivatives with established therapeutic agents.
Due to the absence of specific comparative experimental data in the public domain, it is not possible to construct the requested data tables, provide detailed experimental protocols for comparative assays, or create a relevant signaling pathway diagram based on the biological activity of this compound derivatives.
Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to conduct initial exploratory studies to generate the necessary data for such a comparative analysis. This would involve synthesizing a library of this compound derivatives and evaluating their biological activity in standardized assays against relevant existing compounds.
Comparative Guide to Scale-Up Synthesis: Evaluating (2-Bromo-6-fluorophenyl)methanol as a Key Starting Material
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the scale-up synthesis of active pharmaceutical ingredients (APIs). This choice profoundly impacts the overall cost, efficiency, safety, and scalability of the manufacturing process. This guide provides a detailed cost-effectiveness analysis of using (2-Bromo-6-fluorophenyl)methanol as a key starting material, comparing it with an alternative synthetic route for the production of a target molecule.
To provide a practical and relevant comparison, we have selected the oxazolidinone antibiotic, Posizolid, as the target molecule. Posizolid is a potent antibacterial agent, and its synthesis offers a suitable case study for evaluating different strategic approaches in process chemistry.
Route 1: Synthesis via this compound
This route utilizes this compound as a foundational building block. The synthesis proceeds through several key transformations to construct the final Posizolid structure.
Route 2: Alternative Synthesis via (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione
The alternative pathway employs (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, a common chiral epoxide, to introduce the necessary stereochemistry early in the synthetic sequence. This approach bypasses the need for the brominated and fluorinated phenyl methanol derivative.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for both synthetic routes, providing a clear comparison of their respective efficiencies and costs.
| Metric | Route 1: this compound | Route 2: (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione |
| Key Starting Material | This compound | (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione |
| Number of Synthetic Steps | 6 | 4 |
| Overall Yield | ~35% | ~50% |
| Estimated Starting Material Cost | ~$200 / 100g | ~$770 / 25mg[1] |
| Key Reagents | n-BuLi, (R)-glycidyl butyrate, NaN3, Pd/C, Acetyl chloride | 6-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one, Phthalimide |
| Purification Methods | Column chromatography, Recrystallization | Recrystallization |
| Process Safety Considerations | Use of cryogenic conditions (-78°C) and pyrophoric n-BuLi | Standard reaction conditions |
| Estimated Cost per Gram of Posizolid | Lower raw material cost, higher process cost | Higher raw material cost, lower process cost |
Diagrams of Synthetic Pathways and Workflows
Visual representations of the synthetic routes and experimental workflows offer an intuitive understanding of the processes involved.
Synthetic Pathway: Route 1
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (2-Bromo-6-fluorophenyl)methanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Bromo-6-fluorophenyl)methanol, ensuring laboratory safety and environmental compliance.
This compound is a halogenated organic compound.[1][2] Due to its chemical properties and potential hazards, it must be disposed of as hazardous waste.[3][4] Improper disposal can lead to environmental contamination and potential health risks.
Key Data and Hazard Profile
A summary of the essential data for this compound is provided in the table below. This information is critical for safe handling and for providing accurate details to waste disposal services.
| Property | Value | Reference |
| CAS Number | 261723-33-5 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Physical Form | White to Yellow Solid | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
| Hazard Classification | Halogenated Organic Waste | [2] |
Hazard Summary:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocol: Waste Segregation and Collection
The primary and most critical procedure for the disposal of this compound is proper segregation and collection for subsequent removal by a licensed hazardous waste disposal service.
Materials Required:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat
Procedure:
-
Waste Classification: Identify all waste containing this compound as Halogenated Organic Waste . This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing boats, contaminated absorbent materials).
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[4] The container must have a secure, tight-fitting lid.[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., Toxic, Irritant)
-
The date of accumulation
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container.
-
Solutions: Pour solutions containing this compound into the designated liquid halogenated waste container. Use a funnel to avoid spills and do not overfill the container (a maximum of 90% capacity is recommended).
-
Contaminated Materials: Place all contaminated disposable materials into the designated solid halogenated waste container.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.
Note: Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Procedure:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Don PPE: Wear appropriate personal protective equipment, including nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealed container for halogenated waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Bromo-6-fluorophenyl)methanol
(2-Bromo-6-fluorophenyl)methanol is classified as a potential irritant, with hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, adherence to strict safety measures is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound to protect against potential splashes, vapors, and direct contact.[2] The following table summarizes the recommended PPE.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
Glove Selection: The choice of glove material is critical for preventing chemical exposure. Nitrile gloves are a good option for handling solvents, oils, and have limited resistance to acids and bases.[3] For halogenated aromatic hydrocarbons, neoprene gloves are not recommended.[3] Always check the glove manufacturer's chemical resistance guide for specific breakthrough times.
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for minimizing the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully collect the absorbed material into a designated, sealed container for halogenated waste.[5][6]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[6] Collect all cleaning materials as hazardous waste.[6]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



